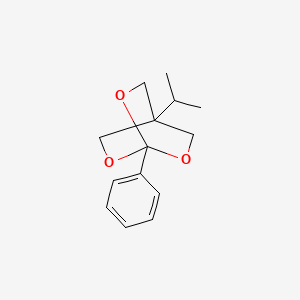
5-(Trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)quinoxaline: is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the quinoxaline ring. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by acids or bases and often requires anhydrous conditions to prevent side reactions . For instance, the reaction between 3-(trifluoromethyl)quinoxalin-2(1H)-one and various electrophiles can yield a range of substituted quinoxalines .
Industrial Production Methods: Industrial production methods for quinoxalines, including this compound, often focus on green chemistry principles. These methods may involve solvent-free reactions, the use of alternative reaction media such as water or ionic liquids, and microwave-assisted synthesis to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of quinoxaline derivatives can yield compounds with different biological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups, leading to a variety of derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions include quinoxaline 1,4-di-N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer, tuberculosis, and viral infections. The compound’s stability and bioactivity enhance its suitability for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the development of dyes, fluorescent materials, and optoelectronic devices. Its unique optical properties make it an essential component in various technological applications .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline 1,4-di-N-oxides exert their effects by causing DNA damage, leading to apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities but lacking the trifluoromethyl group.
Quinazoline: Another nitrogen-containing heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness: 5-(Trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability, biological activity, and ability to interact with various molecular targets. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C9H5F3N2 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-5H |
InChI Key |
WZWVTXWJJYIZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl8-(tert-butyl)1-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B15233790.png)
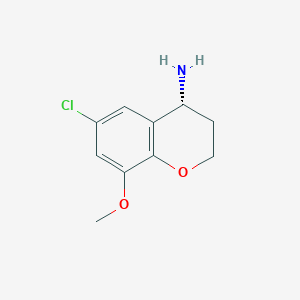
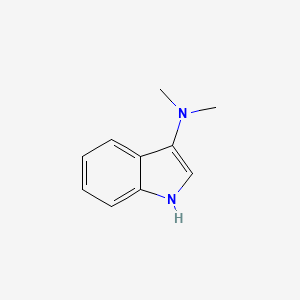
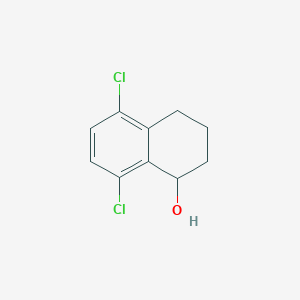
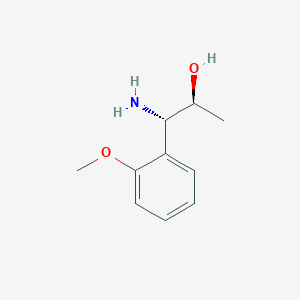
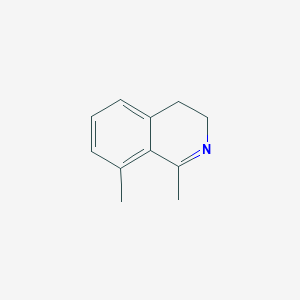
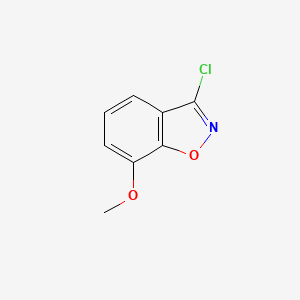
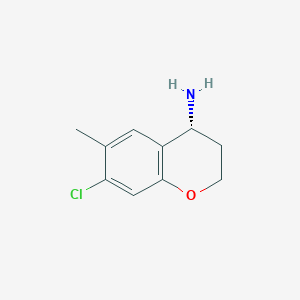
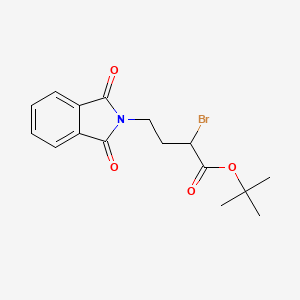

![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)

